molecular formula C22H16F3N3 B5577815 2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine

2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine

Cat. No. B5577815
M. Wt: 379.4 g/mol
InChI Key: YYURFKAKLKVOMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazole and pyridine derivatives involves innovative methods, including microwave irradiation and the use of specific catalysts or solvents to achieve high yields. For instance, compounds similar in structure were synthesized from pyridine-2,4,6-tricarboxylic acid under microwave irradiation, yielding significant results (Chen Zi-yun, 2008). Additionally, direct methylation or trifluoroethylation of imidazole and pyridine derivatives has been developed, offering a simple route to various room temperature ionic liquids (RTILs) (Jie Zhang et al., 2003).

Molecular Structure Analysis

Studies on the crystal structure of related compounds reveal that the imidazo[1,2-a]pyridine group can be essentially planar, with specific deviations and disordered atoms indicating complex molecular geometries (Hoong-Kun Fun et al., 2011). The detailed molecular structure analysis often involves X-ray crystallography to determine the spatial arrangement and bond lengths accurately.

Chemical Reactions and Properties

Reactions involving the synthesis of imidazo[1,2-a]pyridines and indoles from aminoisoxazol-5(2H)-ones highlight the reactivity of similar compounds under specific conditions, demonstrating the potential for generating a variety of chemical structures through strategic reactions (J. Khalafy et al., 2002).

Physical Properties Analysis

The study of physical properties, such as fluorescent properties of imidazo[1,2-a]pyridine-based compounds, provides insights into the stability and behavior of these molecules under different conditions. Derivatives of imidazo[1,2-a]pyridine have been found to offer thermally stable solid compounds, with specific modifications affecting their fluorescent properties (H. Tomoda et al., 1999).

Scientific Research Applications

Glycine Transporter 1 Inhibition

One of the notable applications of compounds structurally related to 2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine is in inhibiting the Glycine Transporter 1 (GlyT1). Compounds like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide have shown potent GlyT1 inhibitory activity and favorable pharmacokinetics, potentially increasing glycine concentrations in the cerebrospinal fluid of rats (Yamamoto et al., 2016).

Coordination Polymers in Material Science

Another area of application is in the synthesis of coordination polymers (CPs). Ligands like 2-{4-[(1H-imidazol-1-yl)methyl]phenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazole, which share structural similarities, have been used to create CPs with AgI, CuI, and CdII metal ions, demonstrating the potential of these compounds in material science, particularly in forming polymeric structures with significant π-π interactions (Jin, You, & Ma, 2019).

Electron-Transport Materials in OLEDs

Compounds related to 2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine have been explored as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs). The incorporation of pyridine rings into phenanthroimidazole derivatives has been shown to regulate photophysical properties, energy levels, and electron mobilities, thereby improving the performance of OLEDs (Wang et al., 2015).

properties

IUPAC Name

2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)imidazol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3/c1-15-20(18(12-13-26-15)16-8-4-2-5-9-16)21-27-19(22(23,24)25)14-28(21)17-10-6-3-7-11-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYURFKAKLKVOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C2=NC(=CN2C3=CC=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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